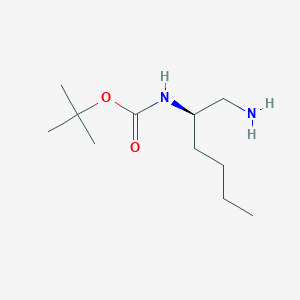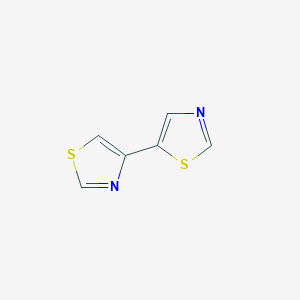
4,5'-Bithiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Bithiazole is an organic compound consisting of two thiazole rings connected by a single bond. Thiazole is a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, making them of significant interest in medicinal chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5’-Bithiazole derivatives can be synthesized through various methods, including direct arylation polycondensation and cross-coupling reactions such as the Migita-Kosugi-Stille and Suzuki-Miyaura coupling reactions . For instance, direct arylation polycondensation involves the use of a Pd(PCy3)2 precatalyst and N,N-diethylpropanamide as the reaction solvent, which helps in achieving high molecular weights and suppressing structural defects .
Industrial Production Methods: Industrial production of 4,5’-Bithiazole derivatives often involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and choice of catalysts to facilitate efficient synthesis. The use of advanced techniques such as continuous flow chemistry can also enhance the scalability of production processes .
Chemical Reactions Analysis
Types of Reactions: 4,5’-Bithiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the thiazole rings, which can interact with different reagents under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 4,5’-Bithiazole derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5’-Bithiazole derivatives often involves their interaction with specific molecular targets. For instance, as catalytic inhibitors of human DNA topoisomerase IIα, these compounds bind to the ATP binding site of the enzyme, inhibiting its activity and preventing DNA replication . This competitive ATP inhibition mechanism is crucial for their anticancer properties, as it can reduce cell proliferation and induce cell cycle arrest .
Comparison with Similar Compounds
4,5’-Bithiazole can be compared with other similar compounds such as:
Thiazole: A single thiazole ring, known for its diverse biological activities.
Benzothiazole: Contains a fused benzene and thiazole ring, widely studied for its anticancer and antimicrobial properties.
Thiazolo[4,5-b]pyridine: A fused heterocyclic compound with significant pharmacological activities, including antioxidant and anti-inflammatory effects.
The uniqueness of 4,5’-Bithiazole lies in its ability to form strong intermolecular interactions and its versatility in undergoing various chemical reactions, making it a valuable compound in multiple research domains .
Properties
Molecular Formula |
C6H4N2S2 |
|---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
4-(1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-6(10-3-7-1)5-2-9-4-8-5/h1-4H |
InChI Key |
AQIWYYUUFDZEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



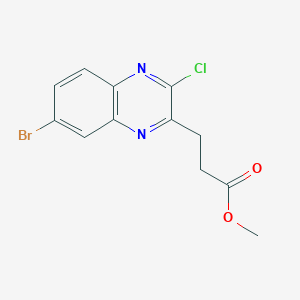

![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
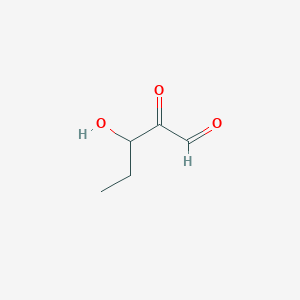
![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)

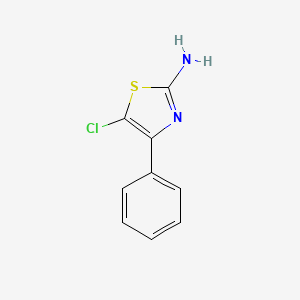
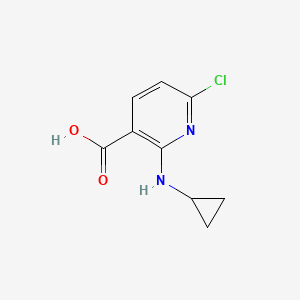


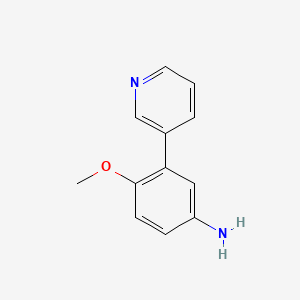
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
